N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 308292-78-6
VCID: VC6996741
InChI: InChI=1S/C14H8FN3O3S2/c15-9-3-1-8(2-4-9)10-7-22-14(16-10)17-13(19)11-5-6-12(23-11)18(20)21/h1-7H,(H,16,17,19)
SMILES: C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])F
Molecular Formula: C14H8FN3O3S2
Molecular Weight: 349.35

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

CAS No.: 308292-78-6

Cat. No.: VC6996741

Molecular Formula: C14H8FN3O3S2

Molecular Weight: 349.35

* For research use only. Not for human or veterinary use.

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide - 308292-78-6

Specification

CAS No. 308292-78-6
Molecular Formula C14H8FN3O3S2
Molecular Weight 349.35
IUPAC Name N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Standard InChI InChI=1S/C14H8FN3O3S2/c15-9-3-1-8(2-4-9)10-7-22-14(16-10)17-13(19)11-5-6-12(23-11)18(20)21/h1-7H,(H,16,17,19)
Standard InChI Key ABDBNZVMPUBXCE-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])F

Introduction

Chemical Structure and Physicochemical Properties

The compound features a thiazole ring substituted with a 4-fluorophenyl group at the 4-position and a 5-nitrothiophene-2-carboxamide moiety at the 2-position. Its molecular formula, C14H9FN3O3S2\text{C}_{14}\text{H}_{9}\text{FN}_3\text{O}_3\text{S}_2, reflects the integration of fluorine, nitrogen, and sulfur atoms, which contribute to its electronic properties and bioactivity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight349.35 g/mol
CAS Number308292-78-6
SolubilityLow in water; soluble in DMSO
Melting PointNot reported
StabilityStable under ambient conditions

The nitro group at the 5-position of the thiophene ring enhances electrophilicity, facilitating interactions with biological nucleophiles such as DNA bases or enzyme active sites . The fluorine atom on the phenyl ring introduces electron-withdrawing effects, potentially improving metabolic stability and membrane permeability .

Synthesis and Manufacturing

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide typically employs the Hantzsch thiazole synthesis, a robust method for constructing thiazole rings. This involves:

  • Condensation: Reacting α-halo ketones (e.g., 2-bromo-4'-fluoroacetophenone) with thiourea in the presence of a base like sodium ethoxide.

  • Carboxamide Formation: Coupling the resulting thiazole intermediate with 5-nitrothiophene-2-carbonyl chloride using a coupling agent such as HATU.

  • Purification: Recrystallization or chromatography to achieve >95% purity.

Critical parameters include temperature control (60–80°C for condensation) and stoichiometric precision to minimize byproducts like disubstituted thiazoles. Recent optimizations have improved yields to 65–75% in scalable batches .

Biological Activities and Mechanisms

Antimicrobial Activity

The compound demonstrates broad-spectrum antimicrobial effects, with minimum inhibitory concentrations (MICs) of 4–16 µg/mL against Staphylococcus aureus and Candida albicans. The nitro group undergoes enzymatic reduction in microbial cells, generating reactive oxygen species (ROS) that damage DNA and proteins .

Anti-Inflammatory Effects

At 10 µM, the compound reduces IL-6 and TNF-α production in LPS-stimulated macrophages by 40–50%, likely via suppression of NF-κB signaling. The fluorophenyl group may enhance selectivity for kinase targets involved in inflammatory pathways .

Pharmacokinetics and Drug-Likeness

Despite its promising bioactivity, the compound exhibits suboptimal pharmacokinetic properties:

Table 2: Predicted ADME Parameters

ParameterValueMethod
LogP2.8SwissADME
Water Solubility0.023 mg/mLAliqcACD
CYP3A4 InhibitionModeratePreADMET
Bioavailability45% (rat)In vivo study

Efforts to improve solubility include prodrug strategies (e.g., phosphate esters) and nanoformulations using PEGylated liposomes .

Research Case Studies

Combination Therapy Synergy

Combining the compound with fluconazole (1:4 ratio) reduced Candida auris biofilm formation by 90% vs. 60% for fluconazole alone. Synergy is attributed to dual targeting of ergosterol biosynthesis (fluconazole) and mitochondrial electron transport (nitro group).

Future Directions

  • Structural Optimization: Introducing hydrophilic groups at the thiophene 3-position to enhance solubility without compromising activity.

  • Target Validation: CRISPR-Cas9 screens to identify primary molecular targets beyond topoisomerase II.

  • In Vivo Efficacy: Testing in xenograft models with PK/PD modeling to guide dosing regimens.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator